5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
Description
Properties
IUPAC Name |
5-bromo-1-[[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br2N3O2/c25-17-8-6-15(7-9-17)20-13-22(16-4-2-1-3-5-16)29(27-20)14-28-21-11-10-18(26)12-19(21)23(30)24(28)31/h1-12,22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULDUPPBWVMMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure combines an indoline moiety and a pyrazole ring, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 557.21 g/mol. Its unique structure is characterized by multiple bromine substitutions that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 557.21 g/mol |
| CAS Number | 337932-32-8 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of cancer cells. The compound's structural modifications may influence its efficacy against different cancer types.
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory agents.
The biological activities of this compound are thought to arise from its interactions with specific biological targets:
- Inhibition of Enzymes : Similar compounds have been reported to inhibit phosphodiesterase enzymes (PDE4B and PDE4D), which play roles in inflammatory responses.
- Calcium Channel Modulation : Some studies indicate that pyrazole derivatives can inhibit calcium channels, affecting intracellular calcium levels and thus influencing cellular signaling pathways related to inflammation and proliferation.
Structure-Activity Relationships (SAR)
The structure of this compound allows for various modifications that can enhance its biological properties:
| Modification | Effect on Activity |
|---|---|
| Bromine Substitutions | Increased potency against cancer cells |
| Variations in Indoline Moiety | Altered pharmacokinetics and bioavailability |
Case Studies
Several studies have investigated the biological activity of similar compounds within the pyrazole and indoline classes:
- Cancer Cell Line Studies : A study evaluated the effects of various pyrazole derivatives on the NCI-H460 lung cancer cell line, revealing significant cytotoxicity linked to structural features such as bromine substitutions .
- Anti-inflammatory Testing : Another study assessed the anti-inflammatory properties of pyrazoles in primary cultures of endothelial cells, demonstrating effective inhibition of calcium influx induced by platelet activating factor (PAF) .
Scientific Research Applications
Structure Overview
| Component | Description |
|---|---|
| Indoline Core | A bicyclic compound known for its pharmacological properties. |
| Pyrazole Moiety | Contributes to the compound's reactivity and biological activity. |
| Bromine Substituents | Enhances lipophilicity and biological interactions. |
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione possess significant anticancer properties. For instance, derivatives of pyrazole have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Pyrazole Derivatives in Cancer Therapy
A study published in the Journal of Medicinal Chemistry highlighted the anticancer efficacy of pyrazole derivatives against various cancer cell lines. The results demonstrated that these derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or membranes effectively.
Table: Antimicrobial Activity of Similar Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 25 |
| Compound C | P. aeruginosa | 75 |
Research indicates that compounds structurally similar to This compound can inhibit bacterial growth effectively .
Anti-inflammatory Effects
Compounds containing the pyrazole moiety have been recognized for their anti-inflammatory properties. This is particularly relevant in treating chronic inflammatory diseases.
Synthesis and Modification
The synthesis of This compound can be achieved through various synthetic routes involving palladium-catalyzed reactions which are efficient for constructing complex heterocycles .
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Nucleophilic substitution | Brominated phenyl compound |
| Step 2 | Cyclization | Indoline derivative |
| Step 3 | Functionalization | Pyrazole derivative |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at the 5-position of the indoline ring and the 4-bromophenyl group undergo nucleophilic substitution under basic conditions. For example:
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Aromatic substitution : Reactivity with amines (e.g., hydrazine) leads to displacement of bromide ions, forming hydrazine derivatives. This is critical for synthesizing triazinoindole analogs .
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Cross-coupling : Palladium-catalyzed Suzuki reactions replace bromine with aryl groups, enhancing structural diversity .
Condensation at the Indoline-2,3-dione Core
The ketone groups at positions 2 and 3 participate in condensation reactions:
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Hydrazone formation : Reaction with thiosemicarbazide yields triazino[5,6-b]indole derivatives, confirmed by ¹³C-NMR peaks at 179.5 ppm (C=S) .
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Schiff base synthesis : Condensation with aromatic amines produces imine-linked hybrids, as evidenced by ¹H-NMR signals at 8.54 ppm (NH) .
Pyrazoline Ring Transformations
The 4,5-dihydro-1H-pyrazoline moiety undergoes oxidation and cycloaddition:
Functionalization at the Methyl Bridge
The methyl group linking indoline and pyrazoline serves as a site for alkylation:
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Quaternization : Reaction with alkyl halides forms quaternary ammonium salts, improving solubility.
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Oxidation : Treatment with KMnO₄ oxidizes the methyl group to a carboxylic acid, confirmed by IR peaks at 1700 cm⁻¹ (C=O).
Biological Activity-Driven Modifications
Derivatives of this compound show enhanced pharmacological properties through targeted reactions:
-
Antimicrobial analogs : Sulfonamide derivatives (e.g., 16–18 ) synthesized via bromination exhibit MIC values of 12.5 μg/mL against S. aureus .
-
Anticancer agents : Chalcone hybrids formed via Claisen-Schmidt condensation show IC₅₀ values of 19.74 μM against MCF-7 cells .
Stability Under Acidic/Basic Conditions
-
Acidic hydrolysis : The indoline-2,3-dione ring remains stable in dilute HCl but degrades in concentrated H₂SO₄, forming anthranilic acid derivatives.
-
Basic conditions : Prolonged exposure to NaOH opens the pyrazoline ring, yielding phenylhydrazine and diketone intermediates .
Table 2: Spectral Data for Key Derivatives
| Derivative | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Bromopyrazole (16 ) | 1.87 (s, CH₃) | 193.8 (C=O) | 745 (C-Br) |
| Triazinoindole (22 ) | 12.43 (NH) | 179.5 (C=S) | 1650 (C=N) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs are pyrazoline derivatives synthesized via chalcone-hydrazine condensations. Key structural differences include:
- Substituents on the pyrazoline ring :
- Compound 2 (5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde) replaces the indoline-2,3-dione group with a carbaldehyde and features 4-fluorophenyl instead of phenyl at position 3 .
- Compound A03 (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-benzenesulfonamide) introduces a sulfonamide group and methoxy substituents, enhancing AChE inhibitory activity .
- Indoline-2,3-dione vs. other functional groups :
The indoline-2,3-dione moiety in the target compound distinguishes it from carbaldehydes (e.g., compound 2 ), ketones (e.g., compound 3 ), or sulfonamides (e.g., A03 ). This group is associated with diverse bioactivities, including kinase inhibition and antiviral effects .
Crystallographic and Conformational Analysis
- Dihedral angles: Compound Dihedral Angle (°) Reference Target compound Not reported — 1 (4-fluorophenyl) 4.64(7) 2 (4-bromophenyl) 5.3(4) 3 (4-chlorophenyl) 4.89(6) The absence of crystallographic data for the target compound limits direct comparison, but its bulkier indoline-2,3-dione group likely increases steric hindrance compared to simpler pyrazolines.
Spectroscopic Properties
- FT-IR and NMR :
- Pyrazoline carbonyl stretches (C=O) in compound 3 appear at ~1680 cm⁻¹, while indoline-2,3-dione’s carbonyls absorb at ~1720–1740 cm⁻¹, as seen in related isatin derivatives .
- The target compound’s ¹H NMR would show distinct signals for the indoline-2,3-dione methyl group (~3.5–4.0 ppm) and pyrazoline protons (~5.0–6.0 ppm) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione, and how can reaction yields be enhanced?
- Methodology : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for pyrazole ring formation, as demonstrated in analogous indole-based syntheses (e.g., PEG-400/DMF solvent systems with CuI catalysis, followed by column chromatography using 70:30 ethyl acetate/hexane for purification) . Optimize reaction time (e.g., 12–24 hours) and stoichiometric ratios to minimize byproducts. Monitor purity via TLC (Rf ~0.3 in similar systems) and confirm structure with NMR and NMR .
Q. How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to determine the dihedral angles between the indoline-2,3-dione core and substituted pyrazole rings, as applied to structurally related pyrazoline derivatives (e.g., disorder resolution at 100 K with R factor <0.05) . Complement with HRMS (FAB-HRMS m/z accuracy ≤5 ppm) and FT-IR to validate functional groups (e.g., carbonyl stretches at ~1700 cm) .
Q. What protocols are recommended for evaluating the compound’s stability under varying solvent polarities and storage conditions?
- Methodology : Conduct photophysical studies in solvents like DMSO, ethanol, and chloroform to assess solvatochromic effects on UV-Vis/fluorescence spectra (e.g., emission maxima at ~356 nm in DMSO) . Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking of impurity profiles.
Advanced Research Questions
Q. How can molecular docking and QSAR models predict the compound’s interaction with neurological targets (e.g., cholinesterase or monoamine oxidase)?
- Methodology : Generate 3D ligand conformers using Gaussian-based DFT optimization. Dock into target active sites (e.g., PDB: 4EY7 for acetylcholinesterase) with AutoDock Vina, focusing on hydrogen-bond interactions with residues like Trp286. Validate predictions with in vitro enzyme inhibition assays (IC determination) . Use QSAR descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .
Q. What strategies address contradictory bioactivity data across antimicrobial assays for pyrazole-indoline hybrids?
- Methodology : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Control for solvent interference (e.g., DMSO ≤1% v/v) and replicate experiments across labs. Cross-validate with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Q. How can advanced NMR techniques (e.g., -NMR or NOESY) elucidate dynamic conformational changes in solution?
- Methodology : Acquire -NMR spectra to track fluorine substituent environments (if applicable) or - HSQC for carbon-proton correlation. Use NOESY to identify through-space interactions between the pyrazole methyl group and indoline protons, resolving rotational barriers .
Q. What in vitro models are suitable for assessing neuroprotective efficacy against oxidative stress?
- Methodology : Expose SH-SY5Y neuronal cells to HO-induced oxidative stress. Pre-treat with the compound (1–50 µM) and measure viability via MTT assay. Quantify ROS reduction using DCFH-DA fluorescence and validate with Western blotting for antioxidant markers (e.g., Nrf2, SOD1) .
Analytical and Experimental Design
Q. How should researchers optimize HPLC conditions for separating stereoisomers or regioisomers of this compound?
- Methodology : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients. Adjust column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to resolve enantiomers. Validate with LC-MS in positive ion mode (ESI+) for mass confirmation .
Q. What computational tools can predict metabolic pathways and potential toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
